molecular formula C11H20N2O2 B11801051 tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11801051
M. Wt: 212.29 g/mol
InChI Key: QYYZYCFTSSDRPU-UHFFFAOYSA-N
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Description

tert-Butyl 7-methyl-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-7-8-5-13(6-9(8)12-7)10(14)15-11(2,3)4/h7-9,12H,5-6H2,1-4H3

InChI Key

QYYZYCFTSSDRPU-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

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